
Ethyl 2-bromo-2-(oxetan-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-2-(oxetan-3-yl)acetate is a chemical compound with the molecular formula C7H11BrO3 . It is an ethyl ester of bromoacetic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C7H11BrO3 . For a detailed 3D structure, please refer to a trusted chemical database or software.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 223.06 . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Toxicokinetics of Related Ethers
Studies on ethers closely related to Ethyl 2-bromo-2-(oxetan-3-yl)acetate, such as Ethyl tert-butyl ether (ETBE), reveal insights into the toxicokinetics of these compounds. For instance, research on the controlled exposure of male volunteers to ETBE vapor demonstrates the substance's uptake, metabolism, and excretion patterns. This study highlights the lower respiratory uptake of ETBE compared to other ethers and provides a detailed analysis of its metabolic pathways, suggesting potential similarities in the behavior of this compound in biological systems (Nihlen, Löf, & Johanson, 1998).
Biomarkers of Alcohol Consumption
The use of Ethyl glucuronide (EtG), a metabolite of ethanol, as a biomarker for alcohol consumption in scientific studies, offers parallels to the applications of this compound in research. Investigations into EtG in various biological matrices provide a framework for understanding how related acetate compounds might be utilized in monitoring and research contexts. For example, a study comparing EtG levels in pregnant women's urine with alcohol screening questionnaires highlights the compound's utility in assessing alcohol intake and its potential implications for fetal health (Ferraguti et al., 2017).
Hematological Effects of Solvents
Research on the hematological effects of exposure to solvents, such as 2-Ethoxy ethyl acetate (2-EEA), sheds light on the potential impacts of similar chemical exposures, including those related to this compound. A study examining workers exposed to 2-EEA found significant hematological changes, suggesting the importance of monitoring and understanding the biological effects of such chemical exposures (Loh et al., 2003).
Reproductive and Hematopoietic Hazards
The reproductive and hematopoietic hazards associated with exposure to solvents containing brominated compounds, such as 2-bromopropane, offer insights into the potential risks and applications of related compounds in scientific research. Studies detailing these hazards highlight the critical need for careful handling and understanding of the toxicological profiles of such chemicals, which may extend to compounds like this compound (Kim et al., 1996).
Safety and Hazards
Ethyl 2-bromo-2-(oxetan-3-yl)acetate is classified as a hazardous substance . It is harmful if swallowed, causes skin irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
ethyl 2-bromo-2-(oxetan-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-2-11-7(9)6(8)5-3-10-4-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVMJQQIHJFTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1COC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[benzyl(methyl)amino]-6-methyl-N-(2-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2759602.png)
![3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid](/img/structure/B2759604.png)
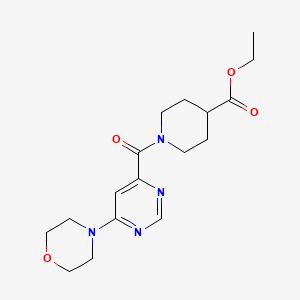
![Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2759607.png)
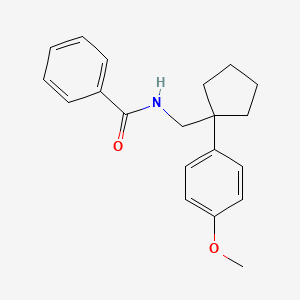
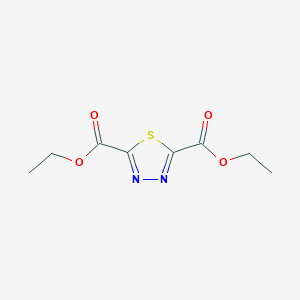
![N-(2,2-Difluorospiro[2.5]octan-6-yl)prop-2-enamide](/img/structure/B2759611.png)
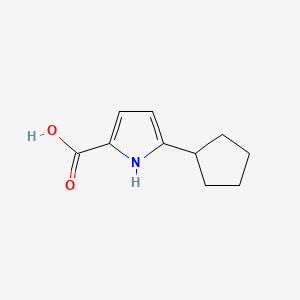

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2759619.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2759621.png)
![N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2759622.png)
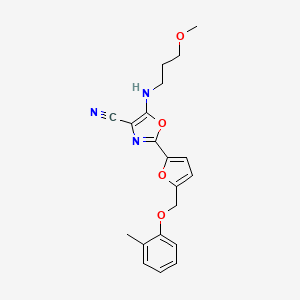
![2-[4-(Methylamino)phenyl]acetic acid hydrochloride](/img/structure/B2759625.png)
